2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
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Overview
Description
2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is a chemical compound known for its applications in various scientific fields. It is a derivative of phenoxypropanoic acid and contains a chlorobenzoyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxyphenyl-2-methylpropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in lipid metabolism, thereby reducing the levels of certain lipids in the body .
Comparison with Similar Compounds
2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid can be compared with other similar compounds such as:
Fenofibric acid: Another derivative of phenoxypropanoic acid with similar lipid-lowering effects.
Clofibric acid: A compound with similar chemical structure and therapeutic applications.
Bezafibrate: A fibrate drug used to treat hyperlipidemia, with a similar mechanism of action
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and interactions with biological targets make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
62809-74-9 |
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Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
2-[3-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-4-6-12(10-14)15(19)11-5-3-7-13(18)9-11/h3-10H,1-2H3,(H,20,21) |
InChI Key |
NLNFCZZXGTXIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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